

# A Comparative Guide to the Structure-Activity Relationship of Isoxazole-3-Carbaldehyde Analogs

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## Compound of Interest

Compound Name: *Isoxazole-3-carbaldehyde*

Cat. No.: *B1319062*

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This guide provides a comparative analysis of **isoxazole-3-carbaldehyde** analogs, focusing on their structure-activity relationships (SAR) in various therapeutic areas. The isoxazole scaffold is a prominent feature in many biologically active compounds, and derivatives of **isoxazole-3-carbaldehyde** have shown significant potential as antitubercular, anticancer, and anti-inflammatory agents.<sup>[1][2]</sup> This document summarizes quantitative biological data, details key experimental methodologies, and visually represents complex biological and experimental workflows to facilitate further research and development in this area.

## Antitubercular Activity of Isoxazole-3-Carbaldehyde Isonicotinylhydrazone Derivatives

A notable class of **isoxazole-3-carbaldehyde** analogs that has been investigated for its therapeutic potential is the phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone series. These compounds have demonstrated promising activity against *Mycobacterium tuberculosis*, including resistant strains.

## Quantitative Data Summary

The in vitro antitubercular activity of a series of phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives was evaluated against the H37Rv (sensitive) and TB DM97

(resistant) strains of *Mycobacterium tuberculosis*. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth, are presented in the table below. All the synthesized compounds exhibited moderate bioactivity against the H37Rv sensitive strain, with MIC values ranging from 0.34 to 0.41  $\mu$ M, which is more potent than the standard drug isoniazid (MIC = 0.91  $\mu$ M).[3]

Compound ID	Isoxazole Core	Phenyl Substituent (R)	M. tuberculosis H37Rv MIC ( $\mu$ M)	M. tuberculosis TB DM97 MIC ( $\mu$ M)
1	Isoxazole-5-carbaldehyde	2'-fluoro	0.34	>200
2	Isoxazole-5-carbaldehyde	2'-methoxy	0.38	>200
3	Isoxazole-5-carbaldehyde	2'-chloro	0.39	>200
4	Isoxazole-5-carbaldehyde	3'-chloro	0.36	>200
5	Isoxazole-5-carbaldehyde	4'-bromo	0.41	>200
6	Isoxazole-3-carbaldehyde	4'-methoxy	0.35	12.41
7	Isoxazole-3-carbaldehyde	4'-methyl	0.34	13.06
8	Isoxazole-3-carbaldehyde	4'-chloro	0.37	>200
Isoniazid	-	-	0.91	>200

Data sourced from Reference[3]

## Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR insights:

- Activity against Sensitive Strain: All tested analogs showed potent activity against the sensitive H37Rv strain, with MIC values lower than the standard drug, isoniazid.[\[3\]](#)
- Activity against Resistant Strain: Notably, compounds 6 and 7, which are both **isoxazole-3-carbaldehyde** derivatives with electron-donating groups (4'-methoxy and 4'-methyl, respectively) on the phenyl ring, exhibited significant activity against the resistant TB DM97 strain.[\[3\]](#) In contrast, the isoxazole-5-carbaldehyde analogs were inactive against this strain.[\[3\]](#)
- Influence of Phenyl Substitution: The position and nature of the substituent on the phenyl ring influence the activity. For the **isoxazole-3-carbaldehyde** series, electron-donating groups at the 4'-position appear to be beneficial for activity against the resistant strain.

## Broader Biological Activities of Isoxazole Analogs

While the above data focuses on antitubercular activity, the isoxazole scaffold is associated with a wide range of biological activities, including anticancer and anti-inflammatory effects.

### Anticancer Activity

Numerous isoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[\[4\]](#)[\[5\]](#) The mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression, such as the p53 and MAPK pathways.[\[6\]](#)[\[7\]](#)

### Anti-inflammatory Activity

Isoxazole derivatives have also been investigated for their anti-inflammatory properties.[\[8\]](#)[\[9\]](#) Some analogs have shown potent inhibition of inflammatory mediators and enzymes, such as cyclooxygenases (COX).[\[9\]](#)

### Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

## Antitubercular Susceptibility Testing (Broth Microdilution Method)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of compounds against *Mycobacterium tuberculosis*.

- Preparation of Inoculum: A suspension of the *M. tuberculosis* strain is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted.[10][11]
- Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).[2]
- Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug are included.[2]
- Incubation: The plates are incubated at 37°C for a specified period, typically 7-14 days.[2]
- MIC Determination: The MIC is read as the lowest concentration of the compound that results in no visible growth of the bacteria.[11]

## Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[3][5]
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).[5]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][6]

- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[6]
- Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm. The intensity of the color is proportional to the number of viable cells.[3][5]

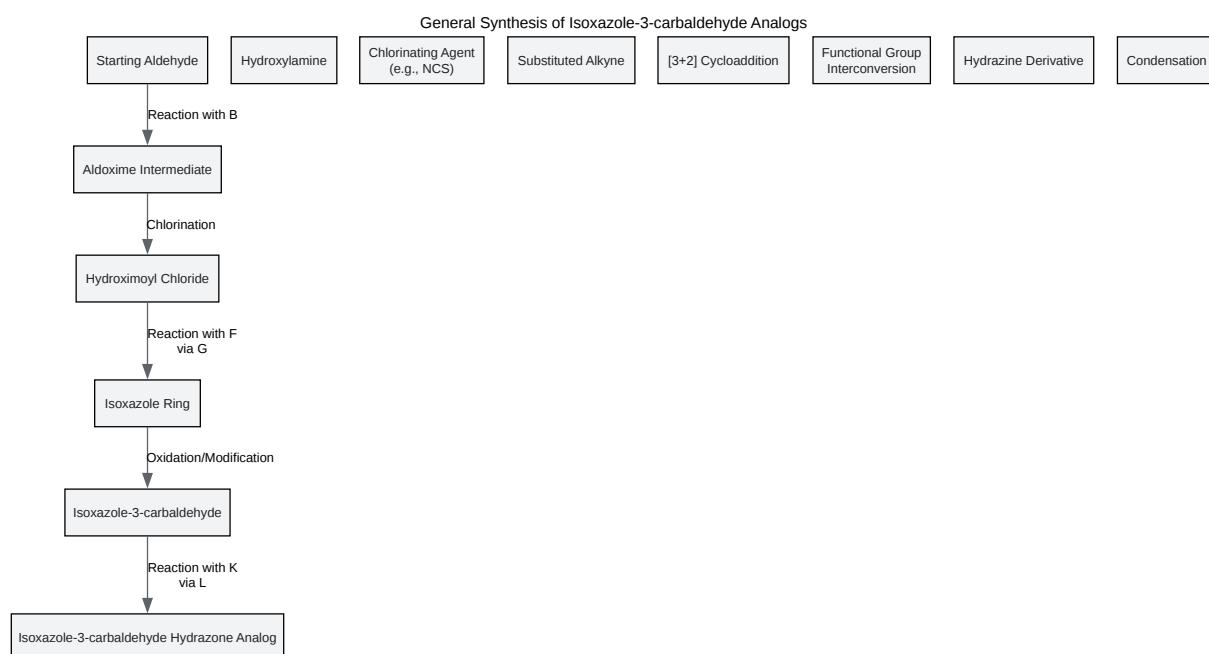
## In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

- Animal Dosing: The test compounds are administered to rats, typically orally or intraperitoneally.[1][12]
- Induction of Inflammation: After a specific period, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.[1][12]
- Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.[1][12]
- Evaluation of Anti-inflammatory Effect: The percentage inhibition of paw edema in the treated groups is calculated by comparing it to the control group that received only the vehicle.[1]

## Visualizations

### General Synthetic Workflow for Isoxazole-3-carbaldehyde Analogs

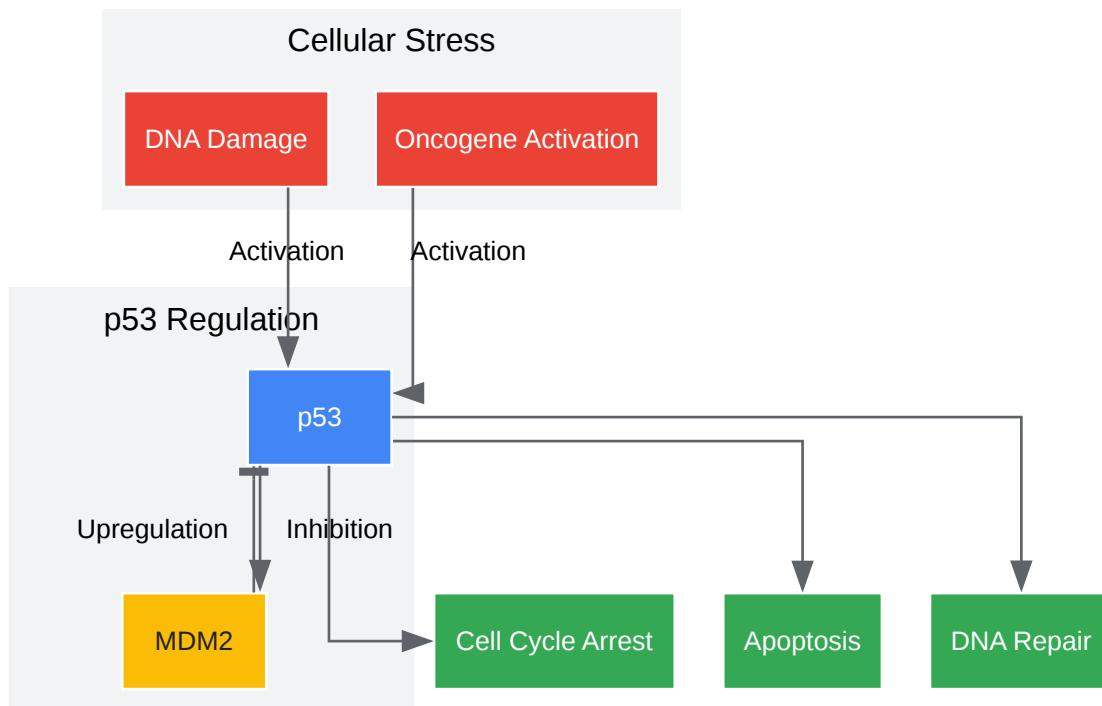


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Caption: A generalized synthetic pathway for **isoxazole-3-carbaldehyde** hydrazone analogs.

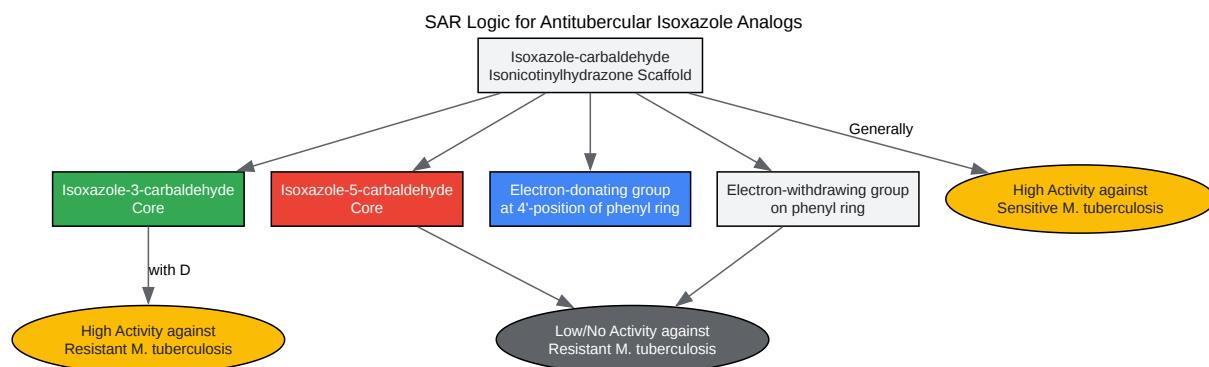
## Simplified p53 Signaling Pathway in Cancer

## Simplified p53 Signaling Pathway

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Caption: Overview of the p53 signaling pathway, a target for some isoxazole anticancer agents.

## Structure-Activity Relationship Logic Diagram



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Caption: Logical relationships in the SAR of antitubercular isoxazole-carbaldehyde analogs.

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